Cas no 1012954-57-2 (3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide)

3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide is a specialized organic compound featuring a brominated hydroxyphenyl group, a cyano-substituted propenamide backbone, and a trifluoromethylphenyl moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of electron-withdrawing groups (bromo, cyano, trifluoromethyl) enhances its potential for selective functionalization, while the hydroxyl group offers further derivatization opportunities. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other synthetic transformations. Suitable for controlled environments, this compound is primarily utilized in research settings requiring high-precision chemical modifications.
3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide structure
1012954-57-2 structure
商品名:3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide
CAS番号:1012954-57-2
MF:C17H10BrF3N2O2
メガワット:411.172713756561
CID:5380957
PubChem ID:24417923

3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide 化学的及び物理的性質

名前と識別子

    • 3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide
    • インチ: 1S/C17H10BrF3N2O2/c18-13-8-10(5-6-15(13)24)7-11(9-22)16(25)23-14-4-2-1-3-12(14)17(19,20)21/h1-8,24H,(H,23,25)
    • InChIKey: PVTWNYGGSLBIGY-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC=C1C(F)(F)F)(=O)C(C#N)=CC1=CC=C(O)C(Br)=C1

じっけんとくせい

  • 密度みつど: 1.650±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 535.7±50.0 °C(Predicted)
  • 酸性度係数(pKa): 7.42±0.35(Predicted)

3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26585414-0.05g
3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
1012954-57-2 95.0%
0.05g
$246.0 2025-03-20

3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide 関連文献

3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamideに関する追加情報

Professional Introduction to Compound with CAS No. 1012954-57-2 and Product Name: 3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide

The compound with the CAS number 1012954-57-2 and the product name 3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a bromo substituent, a hydroxy group, a cyano moiety, and a trifluoromethyl group, contributes to its unique chemical properties and reactivity, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that exhibit potent biological activity. Among these, molecules containing aromatic rings with electron-withdrawing groups have shown particular promise in targeting various therapeutic pathways. The compound in question, with its 3-(3-Bromo-4-hydroxyphenyl) core structure, is no exception. This moiety is known to interact favorably with biological targets, making it an attractive scaffold for drug design.

The cyano group at the 2-position of the propenamide moiety introduces a region of high electrophilicity, which can be exploited for further functionalization. This feature is particularly valuable in medicinal chemistry, where selective modifications can lead to the discovery of new drug candidates with enhanced efficacy and reduced side effects. Additionally, the trifluoromethyl group at the 2-position of the phenyl ring enhances the lipophilicity of the molecule, improving its membrane permeability and bioavailability—a critical factor in drug development.

Recent studies have highlighted the importance of bromo and hydroxy containing compounds in medicinal chemistry. These functional groups are known to modulate enzyme activity and receptor binding affinity, making them essential for designing drugs that target specific biological pathways. For instance, compounds containing a bromo substituent have been shown to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammation pathways. Similarly, molecules with a hydroxy group are often found in drugs that target metabolic disorders due to their ability to interact with hydrophilic pockets on biological targets.

The structural complexity of 3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide also makes it an interesting candidate for computational studies. Advanced computational techniques such as molecular docking and quantum mechanics simulations can be employed to understand its interactions with biological targets at a molecular level. These studies can provide valuable insights into the compound's mechanism of action and help guide further optimization efforts.

Moreover, the compound's potential applications extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals and material science. For example, derivatives of this molecule could be explored as intermediates in the synthesis of novel pesticides or as components in advanced materials with tailored properties.

In conclusion, the compound with CAS number 1012954-57-2 and product name 3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]-2-propenamide represents a promising candidate for further research and development. Its intricate structure and diverse functional groups make it an attractive scaffold for designing novel therapeutics targeting various diseases. As research in this area continues to advance, it is likely that this compound will play a significant role in shaping the future of pharmaceutical chemistry.

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